N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a biphenyl group, a pyrazolo[5,1-b][1,3]oxazine ring, and a carboxamide functional group
Mechanism of Action
Target of Action
It is known that oxazine derivatives have been evaluated for their anticancer activity against colorectal cancer cell lines .
Mode of Action
It has been found that certain oxazine derivatives can inhibit the activation of nuclear factor kappa b (nf-κb), a protein complex that controls transcription of dna, cytokine production, and cell survival .
Biochemical Pathways
The inhibition of nf-κb can affect a variety of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis .
Result of Action
It has been found that certain oxazine derivatives can inhibit the activation of nf-κb, which can lead to a decrease in inflammation and potentially inhibit the growth of cancer cells .
Preparation Methods
The synthesis of N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps, including the coupling of biphenyl derivatives with pyrazolo[5,1-b][1,3]oxazine intermediates. One common method involves the Suzuki coupling reaction, where iodobenzyl halides are reacted with arylboronic acids to form the biphenyl structure . This is followed by the assembly of the complete biaryl side chain and subsequent coupling with the pyrazolo[5,1-b][1,3]oxazine ring . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl and pyrazolo[5,1-b][1,3]oxazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but generally include modified biphenyl and pyrazolo[5,1-b][1,3]oxazine derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can be compared to other biphenyl and pyrazolo[5,1-b][1,3]oxazine derivatives. Similar compounds include:
(6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824): This compound has shown significant anti-tuberculosis activity and serves as a reference for developing new analogs.
Biphenyl analogs of 2-nitroimidazo[2,1-b][1,3]oxazine: These compounds have been studied for their antitubercular activity and provide insights into the structure-activity relationship of biphenyl derivatives.
The uniqueness of N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide lies in its specific structural features and its potential to serve as a lead compound for developing new therapeutic agents .
Properties
IUPAC Name |
N-(2-phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(17-13-18-22(21-17)11-6-12-24-18)20-16-10-5-4-9-15(16)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCBAZJBKLGUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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